molecular formula C6H6N4O B1384337 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one CAS No. 900863-27-6

3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one

Cat. No.: B1384337
CAS No.: 900863-27-6
M. Wt: 150.14 g/mol
InChI Key: YZUSKPOAZYYJJJ-UHFFFAOYSA-N
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Description

The compound “3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one” belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridines often starts from a preformed pyridine ring. Most authors use hydrazine hydrate as the initial reactant, using ethanol as solvent at reflux temperature; the reaction time needed ranges from 2 h to more than 15 h .


Molecular Structure Analysis

The molecular formula of “this compound” is C6H6N4O2 . The average mass is 166.140 and the monoisotopic mass is 166.04908 . The InChI is InChI=1S/C6H6N4O2/c7-5-4-2(9-10-5)1-3(11)8-6(4)12/h1H,(H3,7,9,10)(H2,8,11,12) .

Scientific Research Applications

Kinase-Focused Library Development

3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one has been utilized in drug discovery, particularly for developing a kinase-focused library. Its heteroaromatic scaffold is attractive due to its arrangement of hydrogen bond donor and acceptor groups, which are conducive for ATP competitive binding to kinase enzymes. Efficient routes have been developed for synthesizing novel functionalized versions of this compound, yielding a diverse compound library suitable for screening against kinases and other cancer drug targets (Smyth et al., 2010).

Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

The compound is also used in synthesizing pyrazolo[1,5-a]pyrimidine derivatives, which are of biomedical importance. These derivatives, particularly those substituted at specific positions, exhibit potent biological activities. A regioselective synthesis method has been developed for 7-amino-5-arylpyrazolo[1,5-a]pyrimidine-3,6-dicarbonitriles (Moustafa et al., 2022).

Biomedical Applications of Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines, a related group of heterocyclic compounds, present significant biomedical applications. These compounds have been explored for their substituent diversity, synthesis methods, and potential use in biomedical fields (Donaire-Arias et al., 2022).

Antibacterial and Antifungal Applications

Some derivatives of this compound have been studied for their antibacterial and antifungal properties. For instance, certain heterocyclic products synthesized using this compound have demonstrated notable antibacterial activities (Frolova et al., 2011).

Anticancer Assessment

Various derivatives of this compound have been synthesized and assessed for their anticancer activities. Some have shown promising results against different cancer cell lines, such as breast and liver carcinoma (Metwally & Deeb, 2018).

Future Directions

The future directions for the research and development of “3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one” and its derivatives could involve further exploration of their synthesis methods, mechanisms of action, and potential applications in medicine. For instance, some pyrazolo[3,4-b]pyridine derivatives have shown potential as TRK inhibitors, which could be important for the treatment of certain cancers .

Biochemical Analysis

Biochemical Properties

3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with kinase enzymes, which are pivotal in regulating cellular signaling pathways. The hydrogen bond donor and acceptor groups in its structure enable it to bind competitively to the ATP-binding sites of kinases, thereby inhibiting their activity . Additionally, this compound has been found to interact with other proteins and biomolecules, influencing various biochemical processes.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that it can inhibit the proliferation of cancer cells by targeting specific signaling pathways such as the PI3K/Akt and MAPK/ERK pathways . Furthermore, this compound has been shown to induce apoptosis in cancer cells, highlighting its potential as an anti-cancer agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding sites of kinase enzymes, leading to the inhibition of their activity . This binding interaction is facilitated by the hydrogen bond donor and acceptor groups in the compound’s structure. Additionally, this compound can modulate gene expression by influencing transcription factors and other regulatory proteins . These molecular interactions contribute to its overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound have been studied extensively in laboratory settings. Over time, this compound has been observed to maintain its stability under various conditions, making it suitable for long-term studies . In vitro and in vivo studies have shown that the effects of this compound on cellular function can persist over extended periods, indicating its potential for sustained therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, some adverse effects have been observed, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of optimizing dosage to balance efficacy and safety in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound has been shown to influence metabolic flux and alter metabolite levels in cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is believed to be transported by specific membrane transporters, facilitating its uptake into cells . Once inside the cells, this compound can accumulate in certain tissues, influencing its localization and activity .

Subcellular Localization

The subcellular localization of this compound is essential for its function. This compound has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, enhancing its activity and specificity .

Properties

IUPAC Name

3-amino-1,5-dihydropyrazolo[4,3-c]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c7-5-4-3(9-10-5)1-2-8-6(4)11/h1-2H,(H,8,11)(H3,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZUSKPOAZYYJJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C2=C1NN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60669152
Record name 3-Amino-1,2-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60669152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

900863-27-6
Record name 3-Amino-1,2-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60669152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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